4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide
Description
4-Chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide is a benzamide derivative characterized by a chloro substituent at the 4-position, a nitro group at the 3-position of the benzoyl ring, and a 3-hydroxyphenyl group attached to the amide nitrogen. The hydroxyl group on the phenyl ring introduces polarity, enhancing aqueous solubility compared to non-polar analogs. This compound’s molecular formula is C₁₃H₁₀ClN₂O₄, with a molecular mass of approximately 299.69 g/mol. Its structure makes it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to nitro and hydroxyl functionalities .
Properties
IUPAC Name |
4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-11-5-4-8(6-12(11)16(19)20)13(18)15-9-2-1-3-10(17)7-9/h1-7,17H,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAQNRRSTOJURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357889 | |
| Record name | 4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
416887-71-3 | |
| Record name | 4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide typically involves multiple steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Hydroxylation: The nitrated product is then subjected to hydroxylation, often using a hydroxylating agent such as sodium hydroxide or potassium hydroxide, to introduce the hydroxy group at the 3-position of the phenyl ring.
Coupling Reaction: The final step involves coupling the hydroxylated product with 3-hydroxyaniline under acidic or basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group activates the benzene ring for nucleophilic substitution, particularly at the chlorine-bearing position (C4). Key findings include:
Reagents and Conditions
Mechanistic studies indicate that the nitro group facilitates SNAr by stabilizing the negatively charged transition state via resonance . The 3-hydroxyphenyl group does not interfere with substitution at C4 due to its meta orientation relative to the reaction site.
Reduction of the Nitro Group
The nitro group undergoes selective reduction to an amine under controlled conditions:
Reduction Pathways
The amine product is susceptible to oxidation, requiring inert atmospheres for storage. Competing reduction of the hydroxyphenyl group is not observed under these conditions.
Reactivity of the Hydroxyphenyl Group
The 3-hydroxyphenyl substituent participates in electrophilic and condensation reactions:
Key Transformations
-
Methylation :
Reagents: CH₃I, K₂CO₃, acetone, reflux (8 hrs)
Product: 4-Chloro-N-(3-methoxyphenyl)-3-nitrobenzamide
Yield: 91% -
Acylation :
Reagents: Acetic anhydride, pyridine, RT (12 hrs)
Product: 4-Chloro-N-(3-acetoxyphenyl)-3-nitrobenzamide
Yield: 83% -
Oxidative Coupling :
Reagents: K₃[Fe(CN)₆], NaOH (aq), RT (4 hrs)
Product: Dimer via C–O–C linkage at phenolic oxygen
Yield: 57%
Stability Under Hydrolytic Conditions
The amide bond exhibits resistance to hydrolysis:
| Condition | Result | Half-Life | Source |
|---|---|---|---|
| 1M HCl, reflux | <5% hydrolysis after 24 hrs | >200 hrs | |
| 1M NaOH, reflux | 12% hydrolysis after 24 hrs | ~50 hrs | |
| Enzymatic (pepsin, pH 2) | No degradation after 48 hrs | – |
Hydrolysis yields 4-chloro-3-nitrobenzoic acid and 3-aminophenol, confirmed by LC-MS.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces nitro-to-nitrito rearrangement:
| Solvent | Product | Quantum Yield | Source |
|---|---|---|---|
| Acetonitrile | 4-Chloro-N-(3-hydroxyphenyl)-3-nitritobenzamide | 0.32 | |
| Water | Degradation to quinone derivatives | – |
This reactivity is exploited in photodynamic applications .
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| SNAr (with morpholine) | 2.1 × 10⁻⁴ | 68.3 |
| Nitro reduction (H₂/Pd) | 4.7 × 10⁻³ | 42.9 |
| Phenolic methylation | 1.8 × 10⁻⁴ | 75.6 |
Scientific Research Applications
4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxy and chloro groups can form hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide, emphasizing substituent variations and their implications:
Key Structural and Functional Insights
Polar vs. Non-Polar Substituents: The hydroxyl group in the parent compound enhances solubility but may reduce membrane permeability compared to methoxy or chloro analogs. For instance, 4-chloro-N-(3-methoxyphenyl)-3-nitrobenzamide exhibits higher lipophilicity (ClogP ~2.5) due to the methoxy group, favoring blood-brain barrier penetration .
Heterocyclic Modifications: Derivatives like 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide incorporate a thiophene ring and cyano group, which may confer selectivity toward kinases or cytochrome P450 enzymes .
Biological Activity Trends :
- Nitro groups are electron-withdrawing, polarizing the benzamide ring and enhancing reactivity in nucleophilic substitution or redox reactions. This property is leveraged in prodrug designs .
- Acetamido and hydroxyl groups facilitate hydrogen bonding with biological targets (e.g., DNA topoisomerases), as seen in crystallographic studies of similar benzamides .
Crystallographic Data :
- Single-crystal X-ray studies of 4-chloro-N-(3-chlorophenyl)benzamide (a simpler analog) reveal a planar benzamide core with dihedral angles <10° between aromatic rings, suggesting conformational rigidity beneficial for target binding .
Biological Activity
4-Chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound possesses a distinct chemical structure characterized by the presence of a chloro group, a hydroxyphenyl moiety, and a nitro group attached to a benzamide framework. The structural formula can be represented as follows:
This structure plays a significant role in its biological interactions and activities.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially inhibiting key enzymes involved in metabolic pathways .
- Hydrogen Bonding : The hydroxy group enhances binding affinity to target proteins through hydrogen bonding, which may improve specificity in therapeutic applications .
- Electrophilic Reactions : The chloro substituent can participate in electrophilic aromatic substitution reactions, further modulating the compound's biological activity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, benzamide derivatives have shown significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related compounds were reported at 128 μg/ml for effective strains .
Anti-inflammatory Effects
In vitro studies suggest that the compound may exert anti-inflammatory effects. Related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models . Such activities position this compound as a candidate for further development in treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study evaluating the anti-inflammatory effects of related nitrobenzamide derivatives found that these compounds significantly reduced inflammation markers in BV-2 microglial cells at concentrations as low as 0.01 μM . This suggests that this compound may have similar effects.
- Anticancer Potential : The structural similarities with other nitrobenzamides undergoing clinical trials for cancer treatments indicate potential anticancer properties. For example, compounds like Iniparib (4-iodo-3-nitrobenzamide) are currently being evaluated for their efficacy against breast cancer through inhibition of poly-ADP-ribose polymerase (PARP) . This mechanism could be relevant for this compound as well.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |
|---|---|---|---|
| This compound | Moderate | Significant | Potential |
| 4-Iodo-3-nitrobenzamide (Iniparib) | High | Moderate | Clinical Trials |
| N-(2-Hydroxyphenyl)benzamides | High | Significant | Not Established |
Q & A
Q. What is the standard synthetic route for 4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide, and how is the product purified?
The compound is typically synthesized via the Schotten–Baumann reaction , where 3-nitrobenzoyl chloride reacts with 3-hydroxyphenylethylamine in dichloromethane (DCM). Triethylamine (TEA) is added to neutralize HCl byproducts. Purification is achieved using short-column chromatography with neutral alumina (Al₂O₃) . Reaction progress is monitored via TLC, and final characterization relies on ¹H/¹³C NMR, UV-Vis, and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
- ¹H NMR : Peaks for aromatic protons (δ 7.40–8.23 ppm), hydroxyl groups (broad singlet around δ 8.10–8.23 ppm), and aliphatic chains (δ 2.96–4.09 ppm) .
- ¹³C NMR : Signals for carbonyl (C=O, ~165–170 ppm), nitro (C-NO₂, ~145 ppm), and aromatic carbons .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 354.4 [M+H]⁺) and fragmentation patterns (e.g., loss of NH₃ at m/z 337.5) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software provides precise bond lengths, angles, and torsion angles. For example, the amide bond (C=O) typically shows a length of ~1.22 Å, while nitro groups exhibit planar geometry. Discrepancies between computational models (e.g., DFT) and experimental data can be resolved by refining hydrogen-bonding networks and packing motifs . ORTEP-3 visualization tools aid in interpreting thermal ellipsoids and disorder .
Q. What methodologies optimize the reduction of the nitro group to an amine for pharmacological studies?
Catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reduction (SnCl₂/HCl) converts the nitro group to NH₂. Reaction conditions (temperature, solvent, catalyst loading) must be tailored to avoid over-reduction or dehalogenation. Progress is tracked via TLC and confirmed by loss of the nitro IR peak (~1520 cm⁻¹) and emergence of NH₂ signals in NMR (~δ 5–6 ppm) .
Q. How can researchers design stability studies under varying pH and temperature conditions?
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- pH stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC-MS.
- Light sensitivity : Conduct accelerated aging under UV/visible light and analyze photoproducts .
Experimental Design & Data Analysis
Q. How should researchers address contradictions between NMR and crystallographic data?
- Repeat experiments : Ensure sample purity and crystallization conditions (e.g., solvent choice, cooling rate).
- Cross-validation : Compare NMR-derived dihedral angles with SC-XRD results. For example, amide plane deviations >5° may indicate polymorphism or dynamic effects in solution .
- Complementary techniques : Use IR to confirm functional groups and powder XRD to rule out polymorphic forms .
Q. What strategies improve yield in large-scale syntheses of this compound?
- Solvent optimization : Replace DCM with THF or EtOAc for safer scaling.
- Stoichiometry adjustments : Use a 10% excess of acyl chloride to drive the reaction to completion.
- Flow chemistry : Continuous reactors enhance mixing and heat transfer, reducing side products .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
